molecular formula C18H18FNO2 B5882114 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide

4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide

Cat. No. B5882114
M. Wt: 299.3 g/mol
InChI Key: UFXYJOOAZUPPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide is a chemical compound that belongs to the class of amides. It is commonly known as Dibenzoylmethane (DBM) and has been studied for its potential applications in various fields, including scientific research.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide is not fully understood, but it is believed to act through multiple pathways. 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress. 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has also been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied and its properties are well characterized. However, 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has some limitations for lab experiments. It is insoluble in water and has low bioavailability, which can limit its efficacy in vivo. It can also exhibit cytotoxic effects at high concentrations, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide. One direction is to explore its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to improve its bioavailability and efficacy in vivo, for example, by developing novel formulations or delivery systems. Additionally, further studies are needed to elucidate the mechanism of action of 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide and its interactions with other molecules and pathways.

Synthesis Methods

4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide can be synthesized through a variety of methods, including the Claisen-Schmidt condensation reaction between benzil and benzoyl chloride in the presence of a strong base such as sodium hydroxide. Another method involves the reaction of benzil with benzoyl isocyanate in the presence of a tertiary amine such as triethylamine. The yield of 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide can be improved by using different solvents and reaction conditions.

Scientific Research Applications

4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has been found to inhibit the growth of cancer cells in vitro and in vivo, and its anticancer effects have been attributed to its ability to induce apoptosis and inhibit cell proliferation.

properties

IUPAC Name

4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c1-12-3-4-13(2)16(11-12)17(21)9-10-18(22)20-15-7-5-14(19)6-8-15/h3-8,11H,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXYJOOAZUPPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198413
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.